BenchChemオンラインストアへようこそ!

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Lipophilicity Drug design CNS penetration

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704069-61-3) is a halogenated N-aryl-4-methylpiperidine derivative characterized by a 4-bromo-2,3-difluorophenyl motif appended to a saturated piperidine ring bearing a 4-methyl substituent. Its computed physicochemical properties—XLogP3-AA of 4.2, topological polar surface area (TPSA) of 3.2 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors—place it in a moderate-lipophilicity range with minimal polarity, distinguishing it from both regioisomeric and heterocyclic analogs.

Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
CAS No. 1704069-61-3
Cat. No. B1408875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
CAS1704069-61-3
Molecular FormulaC12H14BrF2N
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F
InChIInChI=1S/C12H14BrF2N/c1-8-4-6-16(7-5-8)10-3-2-9(13)11(14)12(10)15/h2-3,8H,4-7H2,1H3
InChIKeyMHYQLGIVGHWKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704069-61-3) – A Defined Physicochemical Profile for Rational Building-Block Selection


1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704069-61-3) is a halogenated N-aryl-4-methylpiperidine derivative characterized by a 4-bromo-2,3-difluorophenyl motif appended to a saturated piperidine ring bearing a 4-methyl substituent. Its computed physicochemical properties—XLogP3-AA of 4.2, topological polar surface area (TPSA) of 3.2 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors—place it in a moderate-lipophilicity range with minimal polarity, distinguishing it from both regioisomeric and heterocyclic analogs [1]. These characteristics define its utility as a synthetic intermediate where fine-tuning of lipophilicity and hydrogen-bonding capacity is critical for downstream biological performance.

Why Closely Related 4-Methylpiperidine Analogs Cannot Substitute for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704069-61-3)


Even among structurally proximate N-aryl-4-methylpiperidines, seemingly minor modifications—such as relocating the bromine substituent on the phenyl ring or replacing the piperidine core with piperazine—produce measurable shifts in lipophilicity, polar surface area, and hydrogen-bond acceptor count. These computational distinctions, grounded in PubChem and Chemsrc data, predict divergent membrane permeability, solubility, and target-binding profiles, making direct interchange of in-class compounds unreliable without experimental re-validation [1][2].

Quantitative Differentiation Evidence for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704069-61-3) Versus Its Closest Analogs


Lipophilicity Comparison: 4-Bromo vs. 5-Bromo Regioisomer

The target compound has a computed XLogP3-AA of 4.2, reflecting the electronic influence of the 4-bromo-2,3-difluoro substitution pattern [1]. In contrast, the 5-bromo regioisomer (CAS 1704067-14-0) exhibits a higher LogP of 5.15 under comparable prediction conditions . This nearly one-log-unit difference (ΔLogP ≈ 0.95) indicates that even a simple positional isomer switch can substantially alter the compound's partition behavior, making the 4-bromo derivative significantly less lipophilic.

Lipophilicity Drug design CNS penetration

Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Piperazine Analog

The target piperidine derivative possesses a TPSA of 3.2 Ų and three hydrogen-bond acceptors (two fluorine atoms + nitrogen lone pair) [1]. Its piperazine analog (CAS 1704096-45-6) has a higher TPSA of 6.5 Ų and an additional hydrogen-bond acceptor (four total) due to the second nitrogen atom in the ring [2]. The lower TPSA and reduced HBA count of the piperidine compound predict superior passive membrane permeability, particularly relevant for blood–brain barrier crossing.

Polar surface area Hydrogen bonding Permeability

Rotatable Bond Count and Conformational Rigidity vs. Benzyl-Linked Analog

The target compound features a single rotatable bond (the N–phenyl linkage), giving it a relatively rigid core framework [1]. By comparison, 4-bromo-1-[(2,3-difluorophenyl)methyl]piperidine (CAS 1538523-54-4) incorporates a methylene spacer that increases the rotatable bond count to two and introduces additional conformational degrees of freedom, which can reduce binding affinity due to entropic penalties in target engagement .

Conformational flexibility Entropy Binding affinity

Application Scenarios for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704069-61-3)


CNS PET Tracer Precursor Design

The moderate lipophilicity (XLogP 4.2) and minimal TPSA (3.2 Ų) of 1-(4-bromo-2,3-difluorophenyl)-4-methylpiperidine fall within the optimal range for blood–brain barrier penetration. Its single rotatable bond and lack of hydrogen-bond donors reduce non-specific binding potential, making it an attractive scaffold for radiolabeling (e.g., ¹⁸F or ¹¹C) in positron emission tomography (PET) tracer development. The lower LogP compared to the 5-bromo regioisomer (5.15) may reduce non-specific protein binding, improving signal-to-noise ratios in neuroimaging studies [1].

Kinase Inhibitor Fragment Optimization

In fragment-based drug discovery targeting ATP-binding pockets, the balance between lipophilicity and hydrogen-bonding capacity is critical. With an XLogP3-AA of 4.2 and three hydrogen-bond acceptors, this compound offers a lipophilic efficiency profile that supports optimization for kinase selectivity. The higher TPSA and additional HBA of the piperazine analog make the piperidine version preferable when minimizing polarity-driven promiscuity is a goal [2].

Negative Control Synthesis in Structure–Activity Relationship Studies

When exploring SAR around N-arylpiperidine chemotypes, the 4-bromo-2,3-difluoro substitution pattern provides a defined electronic environment that can be systematically varied. Using this compound as a negative control against its 5-bromo isomer or the 4-chloro analog allows researchers to isolate the contribution of bromine position or halogen identity on target engagement, as the physicochemical differences are quantifiable and predictable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.